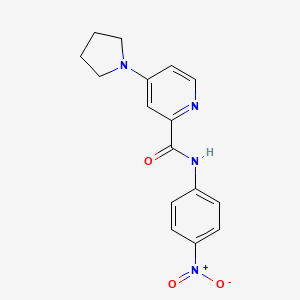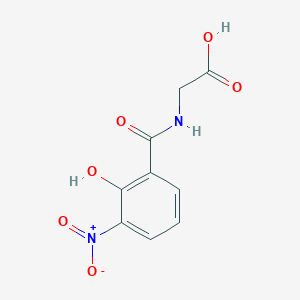![molecular formula C26H39N3O8S B14004627 N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 5430-93-3](/img/structure/B14004627.png)
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a diethylamino propylsulfanyl group, which can enhance its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the diethylamino propylsulfanyl group. One common method is the free radical polymerization and RAFT polymerization, which can yield high molar mass samples with flexible chain polymers . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization techniques, similar to those used in the synthesis of other thermo- and pH-responsive polymers. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoline core, potentially enhancing its biological activity.
Reduction: This reaction can be used to modify the diethylamino propylsulfanyl group, altering the compound’s solubility and reactivity.
Substitution: This reaction can introduce new functional groups to the compound, expanding its range of applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with enhanced biological activity, while substitution reactions can introduce new functional groups, expanding the compound’s range of applications.
Applications De Recherche Scientifique
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The diethylamino propylsulfanyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A water-soluble carbodiimide used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds.
Poly(N-[3-(diethylamino)propyl]methacrylamide): A thermo- and pH-responsive polymer synthesized by free radical polymerization and RAFT polymerization.
Uniqueness
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine is unique due to its combination of a quinoline core and a diethylamino propylsulfanyl group. This combination enhances its solubility, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
5430-93-3 |
|---|---|
Formule moléculaire |
C26H39N3O8S |
Poids moléculaire |
553.7 g/mol |
Nom IUPAC |
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H31N3OS.C6H8O7/c1-4-23(5-2)12-8-14-25-13-7-11-21-19-16-18(24-3)15-17-9-6-10-22-20(17)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,9-10,15-16,21H,4-5,7-8,11-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
NRDIOXKKTAQMBV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCSCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)

![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)




![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)



![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)

